molecular formula C21H18N2O2S B2399886 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide CAS No. 895483-73-5

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide

Cat. No. B2399886
CAS RN: 895483-73-5
M. Wt: 362.45
InChI Key: BNDBMFRUNLAVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, EIPA, and has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes.

Scientific Research Applications

Synthesis and Application in Coordination Chemistry

A study by Chkirate et al. (2019) explores the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) to form complexes. These complexes are characterized by various spectroscopic methods and crystallography, revealing their potential in forming supramolecular architectures through hydrogen bonding interactions. The study also evaluates the antioxidant activity of these complexes, indicating potential applications in designing antioxidant agents (Chkirate et al., 2019).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity. Some compounds showed considerable anticancer activity against certain cancer cell lines, demonstrating the potential therapeutic applications of structurally similar compounds in cancer treatment (Yurttaş et al., 2015).

Design and Synthesis for Anti-inflammatory Applications

A study by Al-Ostoot et al. (2020) on the design, synthesis, and evaluation of an indole acetamide derivative for anti-inflammatory activity. The compound was characterized by various spectroscopic techniques and its structure confirmed by single crystal X-ray diffraction. The study also included in silico modeling for cyclooxygenase inhibition, indicating the potential application of similar compounds in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-26-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBMFRUNLAVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide

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